![molecular formula C20H22ClNO3 B2765290 (E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide CAS No. 466649-05-8](/img/structure/B2765290.png)
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide
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Description
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a member of the acrylamide family and is known for its unique chemical structure, which makes it a valuable tool for scientific research.
Scientific Research Applications
Acrylamide Formation and Mitigation in Food Products
Acrylamide, a substance formed during the heating of food, particularly starchy foods, has garnered attention due to its potential health risks, including neurotoxicity and carcinogenicity. The formation of acrylamide is primarily associated with the Maillard reaction, involving amino acids (notably asparagine) and reducing sugars. Significant efforts have been made to understand and mitigate acrylamide formation without adversely affecting food quality and safety.
Mechanisms of Formation
The Maillard reaction, involving the amino acid asparagine and reducing sugars, is a significant pathway for acrylamide formation during the cooking process. The conditions that favor this reaction include high temperature and low moisture content (Lingnert et al., 2002).
Mitigation Strategies
Various strategies have been proposed to reduce acrylamide levels in food, ranging from modifying agricultural practices to adjusting cooking methods. These include selecting low-asparagine potato varieties, reducing cooking temperatures, and adding asparaginase to decrease asparagine levels before cooking. Additionally, novel approaches like using probiotics for acrylamide mitigation have been explored, with specific strains of Lactobacillus showing potential due to their ability to bind acrylamide or produce asparaginase, thereby reducing its formation (Khorshidian et al., 2020).
Toxicity and Health Risks
Acrylamide has been shown to possess neurotoxic, genotoxic, reproductive toxic, and carcinogenic properties, prompting research into its effects on human health and ways to mitigate exposure. While the precise mechanisms of toxicity are complex, the potential health risks underscore the importance of reducing acrylamide levels in foods (Suh et al., 2018).
properties
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-5-25-17-8-6-15(12-18(17)24-4)7-9-19(23)22-20-14(3)10-13(2)11-16(20)21/h6-12H,5H2,1-4H3,(H,22,23)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQNHKWEAOVAEX-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2Cl)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2Cl)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide |
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